molecular formula C6H10N2O2 B13456752 [5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol

[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol

Cat. No.: B13456752
M. Wt: 142.16 g/mol
InChI Key: CDFLDGQZRDKBBF-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol is a heterocyclic compound featuring an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a hydroxyl group in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol and an aldehyde, the oxazole ring can be formed through a cyclization reaction facilitated by a dehydrating agent. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the oxazole ring can produce saturated heterocycles. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The oxazole ring may also participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler analog without the amino and hydroxyl groups.

    Imidazole: Another heterocyclic compound with similar reactivity but different electronic properties.

    Thiazole: Contains a sulfur atom in place of the oxygen in oxazole, leading to different chemical behavior.

Uniqueness

[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol is unique due to the presence of both an amino and a hydroxyl group, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

[5-(aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C6H10N2O2/c1-4-8-5(3-9)6(2-7)10-4/h9H,2-3,7H2,1H3

InChI Key

CDFLDGQZRDKBBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CN)CO

Origin of Product

United States

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